molecular formula C19H23ClNO3S+ B1682614 Thieno(3,2-c)pyridinium, 5-((2-chlorophenyl)methyl)-2-(2,2-dimethyl-1-oxopropoxy)-4,5,6,7-tetrahydro-5-hydroxy- CAS No. 139995-67-8

Thieno(3,2-c)pyridinium, 5-((2-chlorophenyl)methyl)-2-(2,2-dimethyl-1-oxopropoxy)-4,5,6,7-tetrahydro-5-hydroxy-

Cat. No.: B1682614
CAS No.: 139995-67-8
M. Wt: 380.9 g/mol
InChI Key: AZEZNHVYMHQRRH-UHFFFAOYSA-N
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Description

Thieno(3,2-c)pyridinium derivatives are a class of heterocyclic compounds characterized by a fused thiophene-pyridine ring system. The specific compound Thieno(3,2-c)pyridinium, 5-((2-chlorophenyl)methyl)-2-(2,2-dimethyl-1-oxopropoxy)-4,5,6,7-tetrahydro-5-hydroxy- (CAS 55142-85-3) features a 2-chlorobenzyl group at position 5, a hydroxy group, and a 2,2-dimethyl-1-oxopropoxy substituent at position 2 . This structural complexity distinguishes it from simpler derivatives like Ticlopidine (antiplatelet agent) and Clopidogrel, which lack the hydroxy and ester-functionalized side chains . The compound’s synthesis likely involves multi-step functionalization of the tetrahydrothieno[3,2-c]pyridine core, as seen in related derivatives .

Preparation Methods

The synthesis of SR-26831 involves several steps, starting with the preparation of the core tetrahydrothieno(3,2-c)pyridine structure. The key steps include:

    Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2-chloro-benzyl group: This step typically involves a substitution reaction where the benzyl group is introduced.

    Addition of the terbutyloxycarbonyl group: This is usually achieved through a protection reaction to ensure the stability of the compound during subsequent steps.

    Oxidation to form the N-oxide: The final step involves the oxidation of the nitrogen atom to form the N-oxide.

Industrial production methods for SR-26831 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

SR-26831 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents for the N-oxide formation, and appropriate nucleophiles and electrophiles for the substitution reactions. The major products formed from these reactions are the intermediate compounds leading to the final SR-26831 structure.

Scientific Research Applications

SR-26831 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

  • Thieno[3,2-c]pyridines vs. Thieno[3,2-c]quinolines: Thieno[3,2-c]quinolines (e.g., compounds from ) replace the pyridine ring with a quinoline system, enhancing planar aromaticity and kinase inhibitory activity (e.g., RET kinase inhibition in medullary thyroid cancer) . In contrast, the smaller pyridine core in the target compound may favor different binding interactions, such as antiplatelet effects via P2Y12 receptor antagonism .
  • For example, 5-(3-chlorobenzyl)-tetrahydrothieno[3,2-c]pyridine () lacks this group, possibly reducing its half-life .

Pharmacological and Physicochemical Considerations

  • Cytotoxic Potential: While thieno[3,2-c]quinolines show antiproliferative effects (IC50 values in µM range) , the target compound’s hydroxy group could modulate toxicity profiles, as seen in hydroxylated analogs with reduced off-target effects .
  • Anti-Inflammatory Activity: Thieno[3,2-c]pyridines with electron-withdrawing substituents (e.g., Cl) exhibit anti-inflammatory properties; the target compound’s chloro-substituent aligns with this trend .

Biological Activity

Thieno(3,2-c)pyridinium compounds have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Thieno(3,2-c)pyridinium, 5-((2-chlorophenyl)methyl)-2-(2,2-dimethyl-1-oxopropoxy)-4,5,6,7-tetrahydro-5-hydroxy- , exploring its synthesis, biological activities, and potential therapeutic applications.

Thieno(3,2-c)pyridinium derivatives are a class of heterocyclic compounds known for their pharmacological potential. They exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound in focus is characterized by a complex structure that contributes to its unique biological profile.

2. Synthesis of Thieno(3,2-c)pyridinium Derivative

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include:

  • Formation of the thieno ring system through cyclization reactions.
  • Introduction of substituents such as the chlorophenyl group and oxopropoxy moiety.
  • Final modifications to enhance biological activity and solubility.

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno(3,2-c)pyridinium derivatives. For instance:

  • In vitro studies demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases .

3.2 Antimicrobial Activity

Thieno(3,2-c)pyridinium derivatives also exhibit significant antimicrobial properties:

  • Antibacterial tests showed effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Antifungal activity has been observed against common pathogens like Candida albicans and Aspergillus niger, indicating a broad spectrum of action .

3.3 Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects:

  • Studies indicate that it can reduce pro-inflammatory cytokine production in cell cultures exposed to inflammatory stimuli.
  • It has been suggested that these effects may be mediated through inhibition of key signaling pathways involved in inflammation .

4. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno(3,2-c)pyridinium derivatives:

Substituent Effect on Activity
Chlorophenyl groupEnhances potency against cancer cells
Oxopropoxy moietyImproves solubility and bioavailability
Hydroxy groupContributes to antioxidant properties

The presence of electron-withdrawing groups like chlorine enhances the overall reactivity and interaction with biological targets.

5. Case Studies

Several case studies have been conducted to further elucidate the biological activities of thieno(3,2-c)pyridinium derivatives:

  • A study by Elmongy et al. showed that a related thieno derivative significantly inhibited breast cancer cell proliferation with an IC50 value as low as 27.6 μM .
  • Another research highlighted its antioxidant capabilities against oxidative stress in cellular models, indicating potential use in neuroprotective therapies .

6. Conclusion

The thieno(3,2-c)pyridinium derivative discussed exhibits promising biological activities that warrant further investigation. Its potential as an anticancer agent and antimicrobial compound positions it as a valuable candidate for drug development. Continued research into its mechanisms of action and optimization of its chemical structure will be essential for advancing its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing thieno[3,2-c]pyridine derivatives with substituted phenyl groups?

  • Methodological Answer : The synthesis typically involves cyclocondensation or S-alkylation reactions. For example, substituted thieno[3,2-c]pyridines can be synthesized via interaction of hydrazonoyl halides with thiocarbonyl precursors under reflux in phosphorous oxychloride, followed by hydrolysis (). Key steps include controlling reaction time (6–12 hours) and temperature (80–110°C) to optimize yields (60–85%). Structural confirmation requires ¹H/¹³C NMR and HRMS ( ).

Q. How is the structural integrity of this compound validated after synthesis?

  • Methodological Answer : Elemental analysis (C, H, N, S) and spectral techniques are critical. For instance, DEPT and 2D NMR resolve stereochemical ambiguities in the tetrahydro ring system, while IR spectroscopy confirms hydroxyl and carbonyl functionalities ( ). X-ray crystallography is recommended for absolute configuration determination ( ).

Q. What preliminary biological activities have been reported for thieno[3,2-c]pyridine derivatives?

  • Key Findings : Derivatives exhibit anti-tyrosinase activity (IC₅₀ = 12–45 μM) () and antimicrobial effects against Gram-positive bacteria (MIC = 8–32 μg/mL) (). Cytotoxicity assays (e.g., MTT) against multidrug-resistant cell lines show moderate activity (IC₅₀ = 25–50 μM) ().

Advanced Research Questions

Q. How do substituents at the 2- and 5-positions influence biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • 2-Position : Electron-withdrawing groups (e.g., 2,2-dimethyl-1-oxopropoxy) enhance metabolic stability by reducing esterase-mediated hydrolysis ( ).
  • 5-Position : Hydroxy and (2-chlorophenyl)methyl groups improve CNS penetration, as seen in analogues targeting schizophrenia and circadian rhythm disorders (). SAR studies should prioritize substituent polarity and steric effects using QSAR models ( ).

Q. What experimental designs are suitable for evaluating contradictory activity data across studies?

  • Methodological Answer : Use randomized block designs with split-split plots () to isolate variables (e.g., substituents, assay conditions). For example, discrepancies in anti-tyrosinase vs. antimicrobial activity ( vs. 9) may arise from assay pH or enzyme isoforms. Statistical tools like ANOVA with post-hoc Tukey tests can identify confounding factors ().

Q. How can stereochemical challenges during synthesis be resolved?

  • Approach : Chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic separation) ensures enantiopurity. For the 5-hydroxy group, Mitsunobu reactions with DIAD/Ph₃P achieve inversion ( ). Absolute configuration validation via circular dichroism (CD) or X-ray is critical ( ).

Q. What strategies mitigate low yields in multistep syntheses of thieno[3,2-c]pyridinium derivatives?

  • Optimization Tactics :

  • Step 1 : Use microwave-assisted synthesis to accelerate cyclocondensation (30–60 minutes vs. 6 hours) ().
  • Step 2 : Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions ( ).
  • Purification : Combine flash chromatography (silica gel, hexane/EtOAc) with recrystallization (ethanol/water) for >95% purity ( ).

Q. Data Contradiction Analysis

Q. Why do some studies report CNS activity while others emphasize antimicrobial effects?

  • Resolution : Functional groups dictate target selectivity. For example, 5-((2-chlorophenyl)methyl) derivatives interact with serotonin receptors (5-HT₃) in CNS models (), while 2-(2,2-dimethyl-1-oxopropoxy) groups enhance bacterial membrane disruption (). Cross-target screening (e.g., kinase panels) clarifies off-target effects ().

Properties

CAS No.

139995-67-8

Molecular Formula

C19H23ClNO3S+

Molecular Weight

380.9 g/mol

IUPAC Name

[5-[(2-chlorophenyl)methyl]-5-hydroxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium-2-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C19H23ClNO3S/c1-19(2,3)18(22)24-17-10-14-12-21(23,9-8-16(14)25-17)11-13-6-4-5-7-15(13)20/h4-7,10,23H,8-9,11-12H2,1-3H3/q+1

InChI Key

AZEZNHVYMHQRRH-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OC1=CC2=C(S1)CC[N+](C2)(CC3=CC=CC=C3Cl)O

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(S1)CC[N+](C2)(CC3=CC=CC=C3Cl)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

((5-(2-chlorobenzyl-2-tert-butyloxycarbonyl))-4,5,6,7-tetrahydrothieno(3,2-c)pyridine)-N-oxide
SR 26831
SR-26831

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thieno(3,2-c)pyridinium, 5-((2-chlorophenyl)methyl)-2-(2,2-dimethyl-1-oxopropoxy)-4,5,6,7-tetrahydro-5-hydroxy-
Reactant of Route 2
Reactant of Route 2
Thieno(3,2-c)pyridinium, 5-((2-chlorophenyl)methyl)-2-(2,2-dimethyl-1-oxopropoxy)-4,5,6,7-tetrahydro-5-hydroxy-
Reactant of Route 3
Reactant of Route 3
Thieno(3,2-c)pyridinium, 5-((2-chlorophenyl)methyl)-2-(2,2-dimethyl-1-oxopropoxy)-4,5,6,7-tetrahydro-5-hydroxy-
Reactant of Route 4
Thieno(3,2-c)pyridinium, 5-((2-chlorophenyl)methyl)-2-(2,2-dimethyl-1-oxopropoxy)-4,5,6,7-tetrahydro-5-hydroxy-
Reactant of Route 5
Thieno(3,2-c)pyridinium, 5-((2-chlorophenyl)methyl)-2-(2,2-dimethyl-1-oxopropoxy)-4,5,6,7-tetrahydro-5-hydroxy-
Reactant of Route 6
Thieno(3,2-c)pyridinium, 5-((2-chlorophenyl)methyl)-2-(2,2-dimethyl-1-oxopropoxy)-4,5,6,7-tetrahydro-5-hydroxy-

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